![molecular formula C16H17NO3S B2763701 [2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387854-54-8](/img/structure/B2763701.png)
[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
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Overview
Description
Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution . Other methods include heterocyclization , metal halogen exchange , or palladium chemistry . These approaches require additional transformations, which results in increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a related compound, 2- (2- (2,3-DIMETHYLANILINO)-2-OXOETHYL)PHTHALAZIN-2-IUM IODIDE, has a molecular weight of 419.268 .Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis and Applications
A one-pot multicomponent protocol developed for the synthesis of tetrasubstituted thiophenes shows the utility of related compounds in synthesizing complex thiophene derivatives efficiently. This method leverages the reactivity of related structures to achieve high yields, confirmed by X-ray diffraction and spectroscopic studies (Sahu et al., 2015).
Molecular Electronics
The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, which include similar molecular frameworks, underlines their importance in creating molecular wires for optoelectronic applications. This research showcases the potential of these compounds in developing new materials for electronic devices (Wang et al., 2006).
Organic Synthesis
Photocyclization Studies
Studies on the photochemistry of 4‐Thia‐2‐cycloalkenones, closely related to the chemical structure , indicate specific photocyclization pathways. These findings contribute to understanding the photochemical behaviors of thiophene derivatives, which could be pivotal in developing light-responsive materials (Anklam et al., 1985).
Radiosensitizers and Cytotoxins
Research into nitrothiophenes with basic or electrophilic substituents evaluates their potential as radiosensitizers and bioreductively activated cytotoxins, indicating the applicability of structurally related compounds in therapeutic contexts (Threadgill et al., 1991).
Protective Groups in Organic Synthesis
Photoreleasable Protecting Groups
The development of new photoreleasable protecting groups for carboxylic acids using dimethylphenacyl esters demonstrates the versatility of thiophene derivatives in synthetic chemistry. This innovation allows for controlled release of active compounds under light exposure, which has implications for drug delivery systems and controlled chemical reactions (Klan et al., 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-5-4-6-13(12(10)3)17-15(18)9-20-16(19)14-8-7-11(2)21-14/h4-8H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNZSGPKQJXBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
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